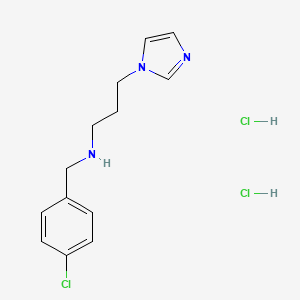![molecular formula C19H27ClN2O3 B6086493 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6086493.png)
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide, also known as CE-123, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including calcium signaling, neuroprotection, and modulation of neurotransmitter release. By modulating the activity of the sigma-1 receptor, 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide may have a variety of effects on cellular function and behavior.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been found to increase levels of glutathione, an antioxidant that protects against oxidative stress. In addition, 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been shown to increase levels of dopamine and serotonin, two neurotransmitters that are involved in mood regulation.
実験室実験の利点と制限
One advantage of 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide is that it has been shown to have a favorable safety profile in preclinical studies. It has also been found to have good oral bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential therapeutic applications.
将来の方向性
There are several potential future directions for research on 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been suggested that 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide may have potential as a treatment for addiction, due to its effects on dopamine release. Further studies are needed to fully understand the mechanism of action of 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide and its potential therapeutic applications.
合成法
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of piperidine with 4-chlorobenzyl chloride, followed by the reaction of the resulting compound with isopropoxyethylamine and then with acetic anhydride. The final product is obtained through the reaction of the resulting compound with 2,4,6-trimethylpyridine and oxalyl chloride.
科学的研究の応用
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, depression, anxiety, and addiction. In preclinical studies, 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been shown to have neuroprotective effects, improve cognitive function, and reduce anxiety-like behavior. It has also been found to have antidepressant effects in animal models of depression.
特性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3/c1-14(2)25-12-10-21-19(24)16-5-8-18(23)22(13-16)11-9-15-3-6-17(20)7-4-15/h3-4,6-7,14,16H,5,8-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZLUJJWEKQTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1CCC(=O)N(C1)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6086416.png)

![2-(1-benzofuran-2-ylmethyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086425.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6086426.png)
![N-(4-methylphenyl)-4-oxo-4-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)butanamide](/img/structure/B6086428.png)

![2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B6086437.png)
![3-{5-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B6086458.png)
![3-(4-fluorophenyl)-N-isobutyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6086466.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6086471.png)
![2-benzyl-3-methyl-4-pyridin-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086473.png)
![N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6086477.png)
![2-{[2-(2-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B6086481.png)
![3-(4-fluorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086490.png)